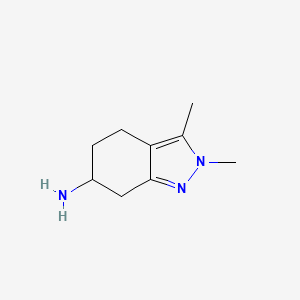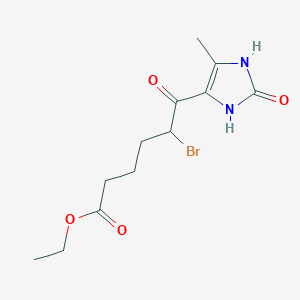![molecular formula C12H10BrNO B2596834 8-ブロモ-2-メチル-4,5-ジヒドロナフト[1,2-d]オキサゾール CAS No. 2389009-27-0](/img/structure/B2596834.png)
8-ブロモ-2-メチル-4,5-ジヒドロナフト[1,2-d]オキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole: is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
科学的研究の応用
Chemistry: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: It is studied for its potential antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, oxazole derivatives, including 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole, are explored for their therapeutic potential. They are investigated for their ability to modulate various biological pathways and treat diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole typically involves the reaction of 2-naphthol with isobutylaldehyde in the presence of hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in 74.6% yield . This method is a common approach for synthesizing dihydronaphthofuran derivatives.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities, bulk manufacturing, sourcing, and procurement services for 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole .
化学反応の分析
Types of Reactions: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various oxazole derivatives with different functional groups, depending on the specific reagents and conditions used .
作用機序
The mechanism of action of 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole
- 8-Chloro-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole
- 8-Iodo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole
Comparison: 8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
8-bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-7-14-12-10-6-9(13)4-2-8(10)3-5-11(12)15-7/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUDXNGWDDBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)




![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)
